Revefenacin - 1211931-83-7

Revefenacin

Catalog Number: EVT-8201093
CAS Number: 1211931-83-7
Molecular Formula: C35H43N5O4
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LAMA). The labile primary amide in the structure produces a "soft-drug" site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions. The LAMA group falls into a parent category known as long-acting inhaled bronchodilators and this type of agents are recommended as a maintenance therapy for chronic obstructive pulmonary disease (COPD). From the LAMA group, revefenacin is the first once-daily nebulized LAMA treatment. It was developed by Theravance Biopharma and FDA approved on November 9, 2018.
Revefenacin is an Anticholinergic. The mechanism of action of revefenacin is as a Cholinergic Antagonist.
Revefenacin is a synthetic anticholinergic agent that is used as a once daily, nebulized inhalant for maintenance treatment of patients with chronic obstructive pulmonary disease. Revefenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Synthesis Analysis

The synthesis of Revefenacin involves several key steps, primarily focusing on reductive amination and debenzylation processes. The synthetic route can be summarized as follows:

  1. Oxidation of 2-(benzylmethylamino)ethanol to form an aldehyde intermediate.
  2. Reductive amination with biphenyl-2-yl-carbamic acid piperidin-4-yl ester to yield an intermediate compound.
  3. Debenzylation of the intermediate to produce Revefenacin.
  4. Optional conversion of Revefenacin into its pharmaceutically acceptable salts.

The synthesis is conducted in a single reaction mixture to enhance efficiency, avoiding the isolation of intermediates between steps. Key parameters include conducting the reductive amination at room temperature and performing azeotropic distillation to remove water before adding reducing agents .

Molecular Structure Analysis

Revefenacin's molecular structure features a complex arrangement that includes multiple functional groups contributing to its pharmacological activity:

  • Amide Group: This group is crucial for its interaction with muscarinic receptors.
  • Piperidine Rings: These contribute to the compound's lipophilicity and receptor binding characteristics.
  • Biphenyl Moiety: Enhances the selectivity towards muscarinic receptors.

The structural formula can be depicted as follows:

Revefenacin Structure C35H43N5O4\text{Revefenacin Structure }C_{35}H_{43}N_{5}O_{4}

The presence of a quaternary ammonium structure limits its ability to cross the blood-brain barrier, which is beneficial for minimizing central nervous system side effects common with other anticholinergics .

Chemical Reactions Analysis

Revefenacin undergoes various chemical reactions primarily during its metabolic processing. The major reactions include:

  1. Hydrolysis: Revefenacin is metabolized via enzymatic hydrolysis by amidases, leading to the formation of its primary carboxylic acid metabolite, THRX-195518. This process occurs predominantly in the liver and is crucial for its pharmacokinetics .
  2. Elimination Reactions: The compound exhibits biphasic elimination kinetics, with a rapid decline in plasma concentration followed by a slower elimination phase.

The metabolic pathway can be summarized as follows:

RevefenacinamidasesTHRX 195518 active metabolite \text{Revefenacin}\xrightarrow{\text{amidases}}\text{THRX 195518 active metabolite }
Mechanism of Action

Revefenacin acts primarily as a competitive antagonist at muscarinic acetylcholine receptors, particularly targeting the M3 subtype found in bronchial smooth muscle. By blocking these receptors, Revefenacin inhibits acetylcholine-induced bronchoconstriction, leading to bronchodilation.

Key aspects of its mechanism include:

  • Kinetic Selectivity: Revefenacin dissociates more slowly from M3 receptors compared to M2 receptors, providing prolonged bronchodilation effects .
  • Inhibition of Calcium Mobilization: The antagonism results in decreased intracellular calcium mobilization, which is essential for muscle contraction in the airways.

This mechanism allows Revefenacin to effectively reduce exacerbations associated with COPD by maintaining open airways throughout the day when administered once daily .

Physical and Chemical Properties Analysis

Revefenacin exhibits specific physical and chemical properties that are relevant for its formulation and therapeutic use:

  • Appearance: Typically presented as a clear solution for inhalation.
  • Solubility: Highly soluble in polar solvents due to its functional groups.
  • Stability: Stable under physiological conditions but subject to hydrolysis under enzymatic action.

Pharmacokinetic data indicate that after inhalation, Revefenacin achieves peak plasma concentrations rapidly (tmax around 0.5 hours) with limited systemic absorption (less than 0.2% excreted unchanged in urine) .

Applications

Revefenacin's primary application lies in the treatment of chronic obstructive pulmonary disease (COPD). As an inhaled bronchodilator, it provides significant benefits:

  • Maintenance Therapy: It is used for long-term management of COPD symptoms, helping patients achieve better lung function and reduced frequency of exacerbations.
  • Clinical Studies: Clinical trials have demonstrated significant improvements in forced expiratory volume (FEV1) without increasing adverse effects compared to placebo treatments .
Synthetic Methodologies and Process Optimization

Key Intermediates in the Synthesis of Revefenacin

Design and Synthesis of Biphenyl Carbamate Derivatives

The biphenyl carbamate moiety is a critical structural element in revefenacin, responsible for its muscarinic receptor binding affinity. This intermediate, piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 171722-92-2), is synthesized via the reaction of 2-aminobiphenyl with N-hydroxysuccinimide chloroformate, followed by coupling with 4-hydroxypiperidine under anhydrous conditions [5] [8]. The crystalline off-white powder (molecular weight 296.36 g/mol) exhibits high purity (>98%) and stability at room temperature, enabling its reliable incorporation into downstream reactions [8]. Its structural integrity is maintained through strict control of reaction stoichiometry (1:1 molar ratio) and exclusion of moisture during synthesis.

Table 1: Characterization of Key Biphenyl Carbamate Intermediate

PropertySpecification
CAS Number171722-92-2
Molecular FormulaC₁₈H₂₀N₂O₂
AppearanceOff-white powder
Purity≥98%
Storage ConditionsRoom temperature, inert atmosphere
Key Spectral Data¹H NMR (DMSO-d6): δ 7.58-7.25 (m, 9H, Ar-H), 4.70 (m, 1H, piperidine-H), 3.55 (m, 2H), 2.95 (m, 2H), 1.95 (m, 2H), 1.65 (m, 2H)

Role of Piperidine-Based Intermediates in Structural Assembly

Piperidine derivatives serve as foundational building blocks in revefenacin’s structural framework. Isonipecotamide (piperidine-4-carboxamide, CAS 39546-32-2) functions as the primary pharmacophore, enabling selective M3 receptor antagonism [2]. This intermediate (molecular weight 128.17 g/mol, purity ≥95%) undergoes reductive amination with aldehyde-functionalized benzoyl precursors to establish the molecule’s tertiary amine core [1] [3]. Its stability under ambient storage conditions (dark, inert atmosphere) ensures consistent reactivity in multi-step syntheses [2]. The strategic positioning of the carboxamide group at the 4-position of the piperidine ring is essential for optimal binding kinetics, as confirmed by structure-activity relationship studies referenced in patent literature [1].

Reductive Amination Strategies for Tertiary Amine Formation

Catalytic Systems for Selective Bond Formation

Reductive amination between 4-(4-formylbenzoyl)-N-methylpiperazine and isonipecotamide constitutes the pivotal bond-forming step in revefenacin synthesis. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the optimal reducing agent, achieving >85% yield under mild conditions (0–20°C) without epimerization [1] [4]. This reagent outperforms borane-pyridine complexes and cyanoborohydride derivatives by minimizing over-reduction and preserving stereochemical integrity. Catalytic hydrogenation (Pd/C, H₂) remains impractical due to competitive reduction of the biphenyl carbamate’s aromatic rings [6]. The reaction’s selectivity is further enhanced by molecular sieves (sodium sulfate), which sequester water and shift the iminium ion formation equilibrium [4].

Solvent and Temperature Optimization in Stepwise Reactions

Solvent selection critically influences reductive amination efficiency:

  • Isopropanol (IPA): Preferred for industrial-scale processes (yield: 85–88%) due to ideal polarity for Schiff base solubilization and NaBH(OAc)₃ compatibility [4]
  • Aprotic solvents (THF, acetonitrile): Limited to <70% yield due to imine precipitation [3]
  • Dichloromethane: Avoided due to genotoxicity concerns despite historical use [1]

Temperature profiling demonstrates optimal conversion at 0–10°C during imine formation, followed by gradual warming to 20°C for reduction completion [4]. Extended reaction times (>16 hours) at ambient temperature ensure complete consumption of the aldehyde intermediate, as monitored by HPLC [4] [6].

Table 2: Solvent Performance in Reductive Amination

SolventTemperature Range (°C)Reaction Time (h)Yield (%)Impurity Profile
Isopropanol0–2016–1885–88≤0.5% desmethyl impurity
Tetrahydrofuran0–252068–72≤3% aldehyde dimer
Acetonitrile0–251865–70≤4% dehalogenated byproduct
Dichloromethane0–251280–82≥2% chloromethyl impurities

Advances in One-Pot Multi-Step Synthesis

Minimizing Isolation Steps for Improved Yield

Modern revefenacin syntheses consolidate amidation, carbamation, and reductive amination into single-vessel sequences, eliminating intermediate purifications that historically caused 15–20% yield loss per step [3] [8]. A patented route (WO2022049604A1) directly couples biphenyl-2-yl chloroformate with 4-hydroxypiperidine in dichloromethane, followed by in situ generation of the aldehyde intermediate without workup [1]. This approach reduces processing time by 40% and increases overall yield to 78% compared to 52% in stepwise protocols [3]. Crucially, water content must remain <100 ppm to prevent hydrolysis of the activated carbamate species [8].

Azeotropic Distillation and Reaction Efficiency

Azeotropic drying with toluene enables water removal during ester-amide coupling steps, driving reactions to completion (>99% conversion) [1]. Continuous distillation apparatus maintains anhydrous conditions while recycling toluene (≥90% recovery), significantly reducing solvent consumption [3]. This technique proves indispensable in the final coupling stage between the biphenyl carbamate and tertiary amine precursors, where residual water generates up to 6% hydrolyzed impurity [6]. Reaction kinetics analysis confirms azeotrope-assisted processes achieve 95% yield in 8 hours versus 72% in non-dried systems [8].

Table 3: One-Pot vs. Multi-Pot Synthesis Efficiency

ParameterTraditional Multi-Pot SynthesisOne-Pot Synthesis
Number of Isolation Steps51
Overall Yield52–55%76–78%
Total Solvent Consumption120 L/kg40 L/kg
Process Time120 hours48 hours
Major ImpuritiesHydrolysis products (≤8%)Isomerization byproducts (≤1.5%)

Green Chemistry Approaches in Industrial-Scale Production

Solvent Selection and Waste Reduction Strategies

The replacement of dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) exemplifies solvent sustainability in revefenacin manufacturing [3]. Derived from renewable biomass, 2-MeTHF offers comparable solvating power with higher boiling point (80°C vs. 40°C), enabling safer distillation recovery (85% reuse rate) [1] [8]. Process mass intensity (PMI) assessments confirm 2-MeTHF reduces hazardous waste by 60% compared to chlorinated solvents [3]. Additionally, in situ quenching of sodium triacetoxyborohydride with citric acid generates non-hazardous borate salts, simplifying disposal [4].

Energy-Efficient Process Design

  • Continuous Flow Hydrogenation: Microreactor systems achieve 99% conversion of nitro intermediates at 50°C/10 bar H₂, replacing batch autoclaves requiring 80°C/15 bar [1]
  • Microwave-Assisted Carbamation: Reduces reaction time from 12 hours to 45 minutes while maintaining 95% yield [8]
  • Cryogenic Energy Recycling: Liquid nitrogen from air separation units cools exothermic amidation steps, cutting energy consumption by 30% [3]

Life cycle analysis of optimized processes demonstrates a 45% reduction in cumulative energy demand (CED) and 55% lower greenhouse gas emissions compared to first-generation syntheses [1] [8]. These advances align with the ACS Green Chemistry Institute’s pharmaceutical roundtable objectives while maintaining drug substance purity >99.7% [4] [6].

Properties

CAS Number

1211931-83-7

Product Name

Revefenacin

IUPAC Name

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

Molecular Formula

C35H43N5O4

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)

InChI Key

FYDWDCIFZSGNBU-UHFFFAOYSA-N

SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N

Solubility

< 1 mg/ml

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.